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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-iodopyridine

CAS No.: 1214376-88-1

Cat. No.: B6343507

Get Quote

In the landscape of modern medicinal chemistry, polysubstituted pyridine scaffolds are

indispensable structural motifs. Their presence in numerous active pharmaceutical ingredients

(APIs) stems from their ability to engage in critical hydrogen bonding interactions, act as

bioisosteric replacements for other aromatic systems, and provide a tunable electronic and

steric profile. Among the vast array of available building blocks, highly functionalized pyridines

featuring multiple, distinct halogen atoms offer unparalleled synthetic versatility. 5-Bromo-2-
fluoro-3-iodopyridine stands out as a premier example of such a reagent, providing medicinal

chemists with a powerful tool for the efficient construction of complex molecular architectures.

This guide offers a comprehensive overview of its properties, synthesis, unique reactivity, and

strategic applications in drug development.

Core Compound Identification and Properties
5-Bromo-2-fluoro-3-iodopyridine is a tri-halogenated pyridine derivative whose strategic

arrangement of fluorine, bromine, and iodine atoms allows for selective, sequential chemical

transformations. This attribute is paramount in multi-step syntheses where precise control over

reactivity is required.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b6343507#bc-rfq
https://www.benchchem.com/product/b6343507/docs?utm_src=pdf-body#introduction-the-strategic-value-of-polysubstituted-pyridines
https://www.benchchem.com/product/b6343507/docs?utm_src=pdf-body#introduction-the-strategic-value-of-polysubstituted-pyridines
https://www.benchchem.com/product/b6343507/docs?utm_src=pdf-body#introduction-the-strategic-value-of-polysubstituted-pyridines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6343507?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity:

Systematic Name: 5-Bromo-2-fluoro-3-iodopyridine

CAS Number: 1214376-88-1[1]

Synonyms: 2-fluoro-5-bromo-3-iodopyridine[1]

Physicochemical Data Summary:

Property Value Source(s)

Molecular Formula C₅H₂BrFIN [1]

Molecular Weight 301.88 g/mol [1]

Physical Form Solid, Semi-solid, or Liquid [2]

Storage Conditions

Sealed in dry, Room

Temperature or 2-8°C, Inert

atmosphere, Keep in dark

place

[1][2]

Note: Data for related isomers such as 5-Bromo-3-fluoro-2-iodopyridine (CAS: 1260665-95-9)

is also available and shows similar properties.[2][3][4][5]

The Synthetic Rationale: Accessing the Scaffold
The synthesis of highly substituted pyridines like 5-Bromo-2-fluoro-3-iodopyridine often

requires sophisticated organometallic techniques to control regioselectivity. A common strategy

involves the directed ortho-lithiation of a simpler pyridine precursor, followed by quenching with

an appropriate electrophile. Subsequent halogenation steps, sometimes involving fascinating

"halogen dance" rearrangements, can then be used to install the remaining halogens.[6][7]

While a specific, peer-reviewed synthesis for the exact 1214376-88-1 isomer is not detailed in

the provided results, a highly analogous synthesis for 5-bromo-2-chloro-4-fluoro-3-iodopyridine

(a structurally related compound) provides a validated and authoritative blueprint for its
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potential preparation.[6][7] This process highlights the principles of modern heterocyclic

chemistry.

Conceptual Workflow for Synthesis:
The diagram below illustrates a plausible synthetic logic for accessing such scaffolds, based on

established methodologies like directed lithiation and halogenation.
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Step 1: Directed ortho-Metalation (DoM)

Step 2: Electrophilic Quench (Iodination)

Step 3: Subsequent Halogenation

Substituted Fluoropyridine Precursor
(e.g., 2-Fluoropyridine derivative)

Lithiation with Strong Base
(e.g., LDA, n-BuLi/TMP)

1. Strong Base, THF, -78 °C

Formation of Regioselective
Pyridyl Anion

Quench with Iodine Source
(e.g., I₂, NIS)

2. Electrophile

Iodinated Fluoropyridine

Bromination Reaction
(e.g., NBS, Br₂)

3. Brominating Agent

Final Product:
5-Bromo-2-fluoro-3-iodopyridine

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of a tri-halogenated pyridine.
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The Core of Versatility: Selective Reactivity
The true power of 5-Bromo-2-fluoro-3-iodopyridine lies in the differential reactivity of its three

carbon-halogen bonds. This allows for a programmed, stepwise introduction of new

functionalities, a cornerstone of modern synthetic strategy. The general hierarchy for metal-

halogen exchange and cross-coupling reactions is:

C—I > C—Br > C—F

This predictable reactivity allows researchers to treat the molecule as a multifunctional linchpin.

Iodine (C3-Position): The C-I bond is the most labile and is readily activated for a wide range

of transformations. It is the primary site for:

Metal-Halogen Exchange: Using organolithium or Grignard reagents at low temperatures

to generate a nucleophilic pyridyl anion at the C3 position.

Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings

to form new C-C, C-N, and C-O bonds.

Bromine (C5-Position): The C-Br bond is significantly more stable than the C-I bond but can

be selectively activated once the iodine has been functionalized. It is an excellent handle for

a second round of cross-coupling reactions, typically under more forcing conditions (e.g.,

different catalysts, higher temperatures).

Fluorine (C2-Position): The C-F bond is the most robust and is generally unreactive under

the conditions used to modify the C-I and C-Br bonds. Its primary role is often as a stable

substituent that modulates the electronic properties of the pyridine ring. However, it can

participate in nucleophilic aromatic substitution (SₙAr) reactions, especially with potent

nucleophiles, a strategy frequently employed in the synthesis of PET radiotracers with

[¹⁸F]fluoride.[8]

Decision Workflow for Selective Functionalization:
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Sequential Cross-Coupling Strategy

5-Bromo-2-fluoro-3-iodopyridine Position C3 (Iodo)
- Most Reactive

- Suzuki, Sonogashira, etc.
- Metal-Halogen Exchange

 1. Mild Pd Catalyst
 R-B(OH)₂

C3-Functionalized Product

Position C5 (Bromo)
- Moderately Reactive

- Secondary Suzuki, etc.
- Requires stronger conditions C3, C5-Difunctionalized Product

Position C2 (Fluoro)
- Least Reactive

- Generally stable
- SₙAr with strong nucleophiles

 2. Different Catalyst/Ligand
 R'-B(OH)₂

Click to download full resolution via product page

Caption: Selective functionalization workflow for 5-Bromo-2-fluoro-3-iodopyridine.

Applications in Drug Discovery and Molecular
Imaging
The synthetic flexibility of 5-Bromo-2-fluoro-3-iodopyridine makes it a high-value

intermediate in programs targeting a wide range of diseases.[9] Halogenated pyridines are key

components of drugs for neurological disorders, infectious diseases, and oncology.[9]

Case Study: Radiopharmaceutical Development
A compelling application lies in the development of Positron Emission Tomography (PET)

imaging agents.[8] The 2-fluoro-5-iodopyridine core is a pivotal building block for this modality.

[8] The iodine atom serves as the anchor point for constructing the complex molecular scaffold

that will bind to a specific biological target (e.g., a receptor or enzyme). In the final step of the

synthesis, the stable fluorine atom is replaced with the positron-emitting isotope ¹⁸F via a rapid

SₙAr reaction.[8] This two-stage strategy is highly efficient and crucial for producing

radiotracers, which have short half-lives.

Experimental Protocols
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The following protocols are presented as illustrative examples based on established

methodologies for analogous compounds. Researchers must adapt these procedures based on

their specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki Cross-
Coupling at the C-I Position
This protocol describes a typical palladium-catalyzed Suzuki reaction to functionalize the most

reactive C-I bond.

Materials:

5-Bromo-2-fluoro-3-iodopyridine

Aryl or heteroaryl boronic acid (1.1 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

To a flame-dried reaction vessel, add 5-Bromo-2-fluoro-3-iodopyridine, the boronic acid,

and the base.

Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

Add the palladium catalyst to the vessel under a positive pressure of inert gas.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates

complete consumption of the starting material.
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Cool the reaction to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product via silica gel chromatography to yield the desired 3-aryl-5-bromo-2-

fluoropyridine.

Protocol 2: Radiosynthesis of a [¹⁸F]-Fluoropyridine
Tracer (Conceptual)
This protocol outlines the key steps for introducing [¹⁸F]fluoride, a common final step in PET

tracer synthesis.[8]

Materials:

A fully elaborated precursor (e.g., a 2-nitro- or other activated leaving group at the 2-position,

derived from 5-Bromo-2-fluoro-3-iodopyridine)

[¹⁸F]Fluoride (produced in a cyclotron)

Phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂)

Base (e.g., K₂CO₃)

Anhydrous solvent (e.g., Acetonitrile, DMSO)

Step-by-Step Methodology:

[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an

anion-exchange cartridge.

Elution: Elute the [¹⁸F]F⁻ into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in

acetonitrile/water.

Azeotropic Drying: Heat the vial under a stream of nitrogen or argon at 100-110 °C to

remove water azeotropically. Repeat with additions of anhydrous acetonitrile until the mixture
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is dry.

Radiolabeling Reaction: Add a solution of the precursor in anhydrous DMSO or another

suitable solvent to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

Heat the reaction mixture at 100-150 °C for 10-20 minutes.

Purification: Quench the reaction and purify the crude [¹⁸F]-labeled product using automated

reverse-phase HPLC to isolate the final radiotracer with high radiochemical purity.

Conclusion
5-Bromo-2-fluoro-3-iodopyridine is more than just a chemical intermediate; it is a testament

to the power of strategic halogenation in modern organic synthesis. Its well-defined reactivity

hierarchy provides chemists with a reliable and versatile platform for building molecular

complexity in a controlled and predictable manner. For researchers and scientists in drug

development, mastering the use of such sophisticated building blocks is essential for

accelerating the discovery of novel therapeutics and advanced diagnostic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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